molecular formula C14H14ClN5O B2438153 (2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone CAS No. 1147512-64-8

(2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone

Cat. No.: B2438153
CAS No.: 1147512-64-8
M. Wt: 303.75
InChI Key: IPEULSYJKWNTHA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions. These can include reactions with acids and bases, redox reactions, and various types of organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel heterocyclic compounds incorporating elements of the (2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone structure has been a focus of research. For instance, studies on the synthesis of cinnoline and pyrazole derivatives have demonstrated the potential for these compounds in the development of drugs with antimicrobial, anti-inflammatory, anticancer, and antimalarial activities (Bawa et al., 2010). Similarly, research on pyridine derivatives has highlighted their variable and modest antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

Antimicrobial and Anticancer Activity

The development of compounds with antimicrobial and anticancer properties is another significant area of research. For example, pyrazole derivatives synthesized through a series of reactions have been evaluated for their antitubercular activity against Mycobacterium tuberculosis and anticancer activity against human breast cancer cells (Neha, Nitin, Mithlesh, & Devender, 2013). Another study focused on the synthesis of pyrazoline derivatives, revealing compounds with promising antiinflammatory and antibacterial activities (Ravula et al., 2016).

Molecular Docking Studies

Molecular docking studies have also been conducted to understand the interaction between synthesized compounds and biological targets. This approach helps in the design of more effective therapeutic agents by predicting their binding affinities. For instance, novel pyrazole derivatives have shown higher anticancer activity compared to the reference drug doxorubicin, along with good antimicrobial activity, as demonstrated through molecular docking studies (Hafez, El-Gazzar, & Al-Hussain, 2016).

Spectroscopic and Quantum Chemical Analysis

Research has also extended into the spectroscopic and quantum chemical analysis of novel compounds. For example, the molecular structure, spectroscopic characteristics, and antimicrobial activity of certain pyrazoline derivatives have been thoroughly investigated, providing insights into their potential as pharmaceutical agents (Sivakumar et al., 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Without specific information on this compound, it’s difficult to provide accurate safety information .

Future Directions

The future research directions for a compound like this could involve further studies into its synthesis, properties, and potential applications. This could include research into its potential use in medicinal chemistry, materials science, or other fields .

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O/c15-13-11(2-1-3-18-13)14(21)20-8-6-19(7-9-20)12-10-16-4-5-17-12/h1-5,10H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEULSYJKWNTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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